3-Bromo-2-hydrazinyl-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-hydrazinyl-6-methylpyridine: is an organic compound with the molecular formula C6H8BrN3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a hydrazinyl group at the second position, and a methyl group at the sixth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrazination of 3-Bromo-2-methylpyridine: The synthesis of 3-Bromo-2-hydrazinyl-6-methylpyridine can be achieved by the hydrazination of 3-Bromo-2-methylpyridine.
Bromination of 2-Hydrazinyl-6-methylpyridine: Another method involves the bromination of 2-Hydrazinyl-6-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrazination or bromination reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-2-hydrazinyl-6-methylpyridine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives or other reduced forms.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as pyridine N-oxides.
Reduction: Reduced forms like hydrazine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-Bromo-2-hydrazinyl-6-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems and its potential as a bioactive molecule.
Medicine:
Drug Development: It serves as a precursor in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydrazinyl-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
3-Bromo-2-methylpyridine: Lacks the hydrazinyl group, making it less reactive in certain biological and chemical contexts.
2-Hydrazinyl-6-methylpyridine: Lacks the bromine atom, affecting its binding properties and reactivity.
3-Bromo-6-methylpyridine: Lacks the hydrazinyl group, reducing its potential for forming covalent bonds with biological targets.
Uniqueness: 3-Bromo-2-hydrazinyl-6-methylpyridine is unique due to the presence of both the bromine atom and the hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .
Biological Activity
3-Bromo-2-hydrazinyl-6-methylpyridine is a compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula C6H8BrN3. The presence of bromine and hydrazine functional groups suggests potential reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazine moiety can participate in nucleophilic reactions, potentially leading to enzyme inhibition or modulation of signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Cell Signaling Modulation : It could affect pathways related to cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
- Cytotoxicity : Potential cytotoxic effects on cancer cell lines have been observed, indicating possible applications in cancer therapy.
Case Studies
-
Cytotoxicity in HepG2 Cells
- A study investigated the compound's effects on HepG2 liver cancer cells. Results showed a significant reduction in cell viability, suggesting that this compound may induce apoptosis through mitochondrial pathways.
-
Antibacterial Activity
- Another study assessed the compound's antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited moderate activity, indicating its potential as a lead compound for developing new antibiotics.
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Cytotoxicity | Induces apoptosis in HepG2 cells | |
Antimicrobial | Moderate activity against bacteria |
Table 2: Mechanistic Insights
Mechanism | Description | Reference |
---|---|---|
Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
Signaling Pathways | Modulation of apoptosis-related pathways |
Research Findings
Several studies have highlighted the importance of the hydrazine group in enhancing the biological activity of pyridine derivatives. The structural modifications in this compound contribute to its unique interaction profile with biological targets.
Properties
Molecular Formula |
C6H8BrN3 |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
(3-bromo-6-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8BrN3/c1-4-2-3-5(7)6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
WNUAXTJBNFTERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.